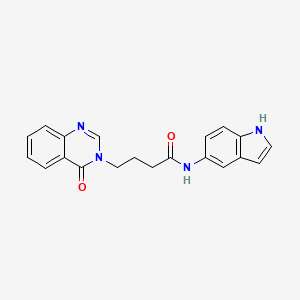![molecular formula C19H22N2O3S B6068800 N-{[1,1'-BIPHENYL]-2-YL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B6068800.png)
N-{[1,1'-BIPHENYL]-2-YL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-Biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a biphenyl group attached to a piperidine ring, which is further substituted with a methanesulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl moiety can undergo electrophilic substitution reactions, similar to benzene, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The biphenyl moiety may facilitate binding to hydrophobic pockets, while the methanesulfonyl and carboxamide groups can form hydrogen bonds with target proteins, thereby influencing their activity .
Comparison with Similar Compounds
N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-3-carboxamide can be compared with other biphenyl derivatives and piperidine carboxamides:
Biphenyl Derivatives: Compounds like biphenyl, phenylbenzene, and diphenyl share the biphenyl core but differ in their functional groups and biological activities.
Piperidine Carboxamides: Compounds such as piperidine-3-carboxamide and its derivatives have similar structural features but may vary in their pharmacological properties.
List of Similar Compounds
- Biphenyl
- Phenylbenzene
- Diphenyl
- Piperidine-3-carboxamide
- Methanesulfonyl derivatives
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-7-10-16(14-21)19(22)20-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-6,8-9,11-12,16H,7,10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQZGNQOMMNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B6068746.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE](/img/structure/B6068751.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6068768.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6068779.png)
![(5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B6068787.png)
![3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6068808.png)
![2-(3H-benzimidazole-5-carbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
